3-{4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[(4-methylbenzyl)oxy]phenyl}-N’-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, a naphthylmethylidene group, and a 4-methylbenzyl ether moiety. Its molecular formula is C28H26N4O2, and it has a molecular weight of 450.545 g/mol .
Preparation Methods
The synthesis of 3-{4-[(4-methylbenzyl)oxy]phenyl}-N’-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the naphthylmethylidene group: This is achieved through a condensation reaction with a naphthyl aldehyde.
Attachment of the 4-methylbenzyl ether moiety: This step involves the etherification of the phenyl group with 4-methylbenzyl chloride under basic conditions.
Chemical Reactions Analysis
3-{4-[(4-methylbenzyl)oxy]phenyl}-N’-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and naphthyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{4-[(4-methylbenzyl)oxy]phenyl}-N’-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 3-{4-[(4-methylbenzyl)oxy]phenyl}-N’-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
3-{4-[(4-methylbenzyl)oxy]phenyl}-N’-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:
3-{4-[(4-methylbenzyl)oxy]phenyl}-N’-[(E)-1-(2-thienyl)ethylidene]-1H-pyrazole-5-carbohydrazide: This compound has a similar structure but includes a thienyl group instead of a naphthyl group.
4-[(4-methylbenzyl)oxy]-N’-[(E)-1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}benzohydrazide: This compound features a propoxyphenyl group and a different substitution pattern on the pyrazole ring.
The uniqueness of 3-{4-[(4-methylbenzyl)oxy]phenyl}-N’-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
634896-56-3 |
---|---|
Molecular Formula |
C29H24N4O2 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
3-[4-[(4-methylphenyl)methoxy]phenyl]-N-[(E)-naphthalen-1-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C29H24N4O2/c1-20-9-11-21(12-10-20)19-35-25-15-13-23(14-16-25)27-17-28(32-31-27)29(34)33-30-18-24-7-4-6-22-5-2-3-8-26(22)24/h2-18H,19H2,1H3,(H,31,32)(H,33,34)/b30-18+ |
InChI Key |
ZUJYLJASRSTVOL-UXHLAJHPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.